molecular formula C10H14N4O3S2 B15080953 4-Amino-n-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide hydrate

4-Amino-n-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide hydrate

Cat. No.: B15080953
M. Wt: 302.4 g/mol
InChI Key: RJPIOVVVZMNEGC-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H14N4O3S2

Molecular Weight

302.4 g/mol

IUPAC Name

4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;hydrate

InChI

InChI=1S/C10H12N4O2S2.H2O/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;/h3-6H,2,11H2,1H3,(H,13,14);1H2

InChI Key

RJPIOVVVZMNEGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.O

Origin of Product

United States

Preparation Methods

Synthesis of the 5-Ethyl-1,3,4-Thiadiazol-2-Amine Intermediate

The foundational step in preparing the target compound involves synthesizing the 5-ethyl-1,3,4-thiadiazol-2-amine moiety. This intermediate is typically generated via cyclodehydration of thiosemicarbazides and aliphatic acids in a mixed mineral acid medium.

Cyclodehydration Reaction

A patented method employs a mixture of sulfuric acid (15–35%) and polyphosphoric acid (65–85%) to facilitate the reaction between 4-methyl-3-thiosemicarbazide and propionic acid. The process proceeds as follows:

  • Acid Preparation : A mixture of 18 g sulfuric acid and 54 g polyphosphoric acid is cooled to 10–15°C.
  • Reactant Addition : 21 g (0.2 mol) of 4-methyl-3-thiosemicarbazide and 14.8 g (0.2 mol) of propionic acid are added sequentially under temperature control.
  • Cyclodehydration : The exothermic reaction raises the temperature to 100–105°C, maintained for 3 hours.
  • Workup : The mixture is diluted with water and toluene, neutralized with ammonium hydroxide (pH 6.8–7.3), and the product is extracted into the organic layer.

Yield : 93% (26.7 g) of 5-ethyl-2-methylamino-1,3,4-thiadiazole.

Table 1: Optimization of Cyclodehydration Conditions
Parameter Optimal Range Impact on Yield
Acid Ratio (H₂SO₄:PPA) 25:75 Maximizes yield
Temperature 100–105°C Prevents decomposition
Reaction Time 3 hours Completes cyclization

Sulfonylation to Form 4-Acetylaminobenzenesulfonyl Chloride Adduct

The thiadiazole intermediate undergoes sulfonylation with 4-acetylaminobenzenesulfonyl chloride to introduce the sulfonamide group.

Reaction Protocol

  • Mixing : 0.163 mol of 5-ethyl-1,3,4-thiadiazol-2-amine is suspended in anhydrous pyridine.
  • Sulfonyl Chloride Addition : 50 g (0.214 mol) of 4-acetylaminobenzenesulfonyl chloride is added at 50–60°C with vigorous stirring.
  • Heating : The mixture is heated to 125°C to drive the reaction to completion.
  • Hydrolysis : Sodium hydroxide (27.6 g in 110 mL water) is added, and the mixture is distilled to remove pyridine. Subsequent heating at 95°C for 30 minutes hydrolyzes the acetyl group.

Critical Note : Pyridine acts as both solvent and acid scavenger, ensuring efficient sulfonamide bond formation.

Final Hydrolysis and Crystallization

The acetyl-protected intermediate is hydrolyzed to yield the free amine, followed by crystallization to obtain the hydrate form.

Alternative Synthetic Pathways

Solvent Variation in Cyclodehydration

Recent studies explore solvent effects on thiadiazole synthesis. For example, tetrahydrofuran (THF) with triethylamine facilitates milder conditions for analogous reactions. However, the mixed acid method remains superior for scalability.

Sulfonamide Coupling Modifications

Chloroacetyl chloride in THF has been used for similar sulfonamide formations, though pyridine-based methods are preferred for this compound due to higher efficiency.

Characterization and Quality Control

Spectroscopic Data

  • Melting Point : 84–87°C (intermediate); 193.02°C (hydrate form).
  • IR Spectroscopy : Stretching absorptions at 844–850 cm⁻¹ confirm 1,4-disubstituted benzene rings.

Purity Assessment

Recrystallization from water ensures removal of unreacted sulfonyl chloride and byproducts. PXRD analysis confirms the hydrate form’s stability.

Chemical Reactions Analysis

Acid-Base Reactions

The sulfonamide group (–SO₂NH–) participates in acid-base chemistry:

  • Protonation : The sulfonamide nitrogen acts as a weak base, forming a protonated species in acidic media (pH < 4).

  • Deprotonation : Under alkaline conditions (pH > 10), the NH group loses a proton, generating a sulfonamide anion.

These reactions are critical for modulating solubility and bioavailability in pharmaceutical formulations.

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing bioactive heterocycles:

  • With Thiosemicarbazide : Forms N-(carbamothioylamino)-3-[(4-sulfamoylphenyl)amino]propanamide (9 ), which cyclizes to 4-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]amino}benzenesulfonamide (10 ) under concentrated H₂SO₄ .

  • With Carbon Disulfide : Reacts with potassium xanthogenate to yield oxadiazole-2-thione derivatives (24 ), which further alkylate to form S-ethyl analogs (25 ) .

Nucleophilic Substitution and Condensation

The amino (–NH₂) and sulfonamide groups enable reactivity with electrophiles:

  • Phenyl Isocyanate : Forms semicarbazide derivatives (20 ), which cyclize to 1,2,4-triazoles (22 ) under alkaline conditions .

  • Aldehydes/Ketones : Condenses with carbonyl compounds (e.g., 2,4-pentanedione) to generate pyrazole derivatives (18 ) .

Metal Coordination and Chelation

The sulfonamide and thiadiazole moieties act as ligands for metal ions:

  • Zn²⁺/Cu²⁺ Coordination : Forms stable complexes via sulfonamide oxygen and thiadiazole nitrogen atoms, enhancing antibacterial activity.

  • Iron Chelation : Disrupts bacterial iron metabolism, contributing to bacteriostatic effects.

Comparative Reactivity of Structural Analogs

Analog Key Reaction Biological Impact
SulfamethizoleSimilar acid-base reactivityReduced solubility vs. target compound
EthazoleEnhanced thiadiazole cyclizationBroader antimicrobial spectrum

Stability and Degradation Pathways

  • Hydrolytic Degradation : Susceptible to hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 12) conditions, cleaving the sulfonamide bond.

  • Thermal Decomposition : Degrades above 186°C, releasing SO₂ and ethylamine fragments.

Mechanism of Action

The mechanism of action of 4-Amino-n-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide hydrate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide hydrate
  • CAS Number : 1172849-20-5
  • Molecular Weight : 302.37 g/mol (hydrated form)
  • Structure : Comprises a sulfonamide group linked to a 5-ethyl-substituted 1,3,4-thiadiazole ring, with a crystalline hydrate form .

Physicochemical Properties :

  • Limited data are available on solubility, melting point, or stability. The hydrate form may influence solubility and shelf life compared to anhydrous analogs .

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

A key structural variable in sulfonamide derivatives is the alkyl substituent on the thiadiazole ring. Below is a comparison of three analogs:

Compound Substituent Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) Therapeutic Use
Sulfamethizole (CAS 144-82-1) Methyl 270.33 Practically insoluble Not reported Antibacterial
Target Compound (Hydrate) Ethyl 302.37 Data not available Not reported Assumed antibacterial*
4-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide Propyl 298.39 0.268 g/L (37°C) 298.39 Not reported

Key Observations :

  • Molecular Weight : The ethyl-substituted hydrate has the highest molecular weight, likely due to water inclusion .
  • Solubility : Increasing alkyl chain length correlates with reduced aqueous solubility. The propyl analog exhibits the lowest solubility (0.268 g/L), suggesting the ethyl derivative may have intermediate solubility between methyl and propyl analogs .
  • Thermal Stability : The propyl analog’s high melting point (298.39°C) indicates enhanced crystallinity compared to sulfamethizole .

Heterocyclic Variants

Other sulfonamide derivatives feature alternative heterocycles (e.g., isoxazole in CAS 127-69-5). These compounds often exhibit distinct solubility and activity profiles due to differences in ring electronics and hydrogen-bonding capacity . The thiadiazole ring in the target compound likely enhances π-π stacking interactions, contributing to crystallinity and stability .

Biological Activity

4-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide hydrate, also known as etazole or sethadil, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound belongs to the class of 1,3,4-thiadiazoles, which are known for their broad range of pharmacological properties including antibacterial, anticancer, and anti-inflammatory effects. This article aims to summarize the biological activity of this compound based on various research findings and case studies.

  • Molecular Formula : C10H12N4O2S2
  • Molecular Weight : 284.36 g/mol
  • CAS Number : 94-19-9
  • Solubility : Slightly soluble in chloroform and methanol; moderately soluble in DMSO .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves inhibition of bacterial growth by targeting essential enzymes involved in bacterial metabolism .
  • Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells. For instance, a derivative similar to this compound demonstrated a significant increase in apoptotic cells compared to untreated controls, suggesting a potential role in cancer therapy through programmed cell death mechanisms .
  • Anti-inflammatory Effects : The thiadiazole moiety has been associated with anti-inflammatory activity, which may be beneficial in treating conditions characterized by inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialInhibition of growth in various bacterial strains ,
AnticancerInduction of apoptosis in cancer cell lines ,
Anti-inflammatoryReduction in inflammatory markers
AntidiabeticPotential modulation of glucose levels

Case Studies

  • Antibacterial Efficacy :
    A study assessed the antibacterial activity of several thiadiazole derivatives including 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Cancer Cell Apoptosis :
    In vitro studies demonstrated that treatment with the compound led to a marked increase in early and late-stage apoptotic cells in human cancer cell lines. Flow cytometry analysis revealed that 37.83% of treated cells underwent apoptosis compared to only 0.89% in untreated controls .
  • Anti-inflammatory Activity :
    A recent investigation into the anti-inflammatory properties showed that the compound reduced levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential use as an anti-inflammatory agent .

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